2-Hydroxy-4-iodobenzaldehyde
Overview
Description
2-Hydroxy-4-iodobenzaldehyde is an organic compound with the molecular formula C7H5IO2. It is a derivative of benzaldehyde, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a hydroxyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-iodobenzaldehyde can be synthesized through several methods. One common method involves the iodination of 2-hydroxybenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, in an acidic medium. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-4-iodobenzoic acid.
Reduction: 2-Hydroxy-4-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group and the iodine atom play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their structure and function. These interactions can modulate enzymatic activity, alter cellular signaling pathways, and affect the overall biological response.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzaldehyde
- 4-Iodobenzoic acid
- 4-Iodobenzaldehyde
Comparison
2-Hydroxy-4-iodobenzaldehyde is unique due to the presence of both the hydroxyl group and the iodine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. Compared to 2-hydroxybenzaldehyde, the iodine atom enhances its electrophilicity, making it more reactive in substitution reactions. Compared to 4-iodobenzoic acid and 4-iodobenzaldehyde, the hydroxyl group provides additional sites for hydrogen bonding and increases its solubility in polar solvents.
Properties
IUPAC Name |
2-hydroxy-4-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUMRAVJDXWXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593014 | |
Record name | 2-Hydroxy-4-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38170-02-4 | |
Record name | 2-Hydroxy-4-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.